Product packaging for Guanylin(Cat. No.:CAS No. 140653-38-9)

Guanylin

Cat. No.: B122020
CAS No.: 140653-38-9
M. Wt: 1519.8 g/mol
InChI Key: SULKGYKWHKPPKO-RAJPIYRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanylin is a 15-amino acid peptide hormone that belongs to the family of natriuretic peptides and functions as an endogenous ligand for the Guanylate Cyclase-C (GC-C) receptor . It is characterized by its two intramolecular disulfide bonds, which are essential for its biological activity and structural stability . Upon binding to the GC-C receptor on the apical membrane of epithelial cells, primarily in the intestinal mucosa, this compound catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) . The subsequent rise in intracellular cGMP activates protein kinase G II (PKGII), leading to the phosphorylation and activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This signaling cascade stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen while concurrently inhibiting sodium absorption via the sodium/hydrogen exchanger 3 (NHE3), resulting in a net efflux of water and electrolytes . This core mechanism underlies this compound's critical role in regulating fluid and electrolyte homeostasis within the gastrointestinal tract, a function that is pathologically mimicked by bacterial heat-stable enterotoxins that cause secretory diarrhea . Beyond its paracrine actions in the gut, this compound is implicated in an endocrine axis linking the intestine and kidney. Following a salty meal, this compound and the related peptide Urothis compound are secreted into the circulation and are proposed to induce natriuresis and diuresis, thereby contributing to the maintenance of sodium balance and preventing hypernatremia . Research also reveals expression of the GC-C receptor in various regions of the brain, including the hypothalamus, where its activation is involved in regulating satiety, energy balance, and glucose homeostasis . Consequently, this compound is a vital tool for investigating a wide spectrum of physiological and pathophysiological processes, including intestinal secretion, renal function, metabolic syndromes, and the biology of colorectal cancers where its expression is often downregulated. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H94N16O22S4 B122020 Guanylin CAS No. 140653-38-9

Properties

CAS No.

140653-38-9

Molecular Formula

C60H94N16O22S4

Molecular Weight

1519.8 g/mol

IUPAC Name

(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1

InChI Key

SULKGYKWHKPPKO-RAJPIYRYSA-N

SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

Other CAS No.

140653-38-9

sequence

PNTCEICAYAACTGC

Synonyms

guanylin

Origin of Product

United States

Guanylin Research: Foundational Concepts and Classification

Classification within the Natriuretic Peptide Family

Guanylin peptides (GPs) are a group of hormones structurally characterized by a peptide ring, similar to other natriuretic peptides. They activate membrane guanylate cyclases (GCs), leading to the production of the second messenger cGMP. scielo.brscientificarchives.commdpi.com

The this compound peptide family comprises four known members: this compound (GN), Urothis compound (B126073) (UGN), Lymphothis compound, and the more recently identified Renothis compound. nih.govresearchgate.net this compound and urothis compound typically contain two intramolecular disulfide bonds, while lymphothis compound has a single disulfide bond. scielo.brnih.govphysiology.org Renothis compound, initially found in eels, is also recognized as an intestinal natriuretic peptide. nih.gov

This compound peptides are distinct from, yet related to, the cardiac natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). icm.edu.plscientificarchives.comphysiology.org While ANP and BNP primarily bind to and activate guanylate cyclase A (GC-A or NPR-A), and CNP specifically activates guanylate cyclase B (GC-B or NPR-B), this compound peptides primarily activate guanylate cyclase C (GC-C or NPR-C). icm.edu.plscientificarchives.comportlandpress.comdaigonline.denih.gov All these receptors are membrane-bound guanylate cyclases that produce cGMP upon ligand binding. icm.edu.plscielo.brscientificarchives.com Unlike ANP, BNP, and CNP, which also bind to the natriuretic peptide receptor C (NPR-C) that lacks GC activity and acts as a clearance receptor, this compound peptides are not known to bind to NPR-C. scientificarchives.comscientificarchives.com

Historical Perspectives on this compound Discovery

The discovery of this compound peptides was closely linked to research into the pathogenesis of bacterial diarrhea. icm.edu.pl In the late 1980s, specific binding sites for heat-stable enterotoxins (STs) produced by bacteria like Escherichia coli were identified in the intestine and other tissues of the North American opossum. icm.edu.plscielo.br The presence of these receptors in extra-gastrointestinal tissues, such as the kidney, suggested the existence of endogenous agonists. icm.edu.plscielo.br

This compound was the first endogenous peptide identified in this context, isolated from rat intestine in 1992 as a 15-amino acid peptide that stimulated cGMP production in T84 intestinal cells. icm.edu.plscielo.brfrontiersin.orgscielo.br Subsequently, urothis compound was purified from opossum urine in 1993, exhibiting a higher bioactivity than this compound. icm.edu.plscielo.brfrontiersin.org Lymphothis compound was later identified through molecular cloning. icm.edu.pl These discoveries significantly expanded the understanding of cGMP-mediated regulatory mechanisms beyond the initial focus on bacterial toxins. icm.edu.plscielo.br

Biosynthesis and Precursor Processing of this compound Peptides

This compound peptides are synthesized as larger precursor molecules, undergoing proteolytic cleavage to yield their active forms. nih.govoup.com

This compound and urothis compound are initially synthesized as prepropeptides. icm.edu.pl Human preprothis compound consists of 115 amino acids, which is cleaved to form the 94-amino acid prothis compound. icm.edu.pl Human preprourothis compound contains 112 amino acids, including a 26-amino acid signaling peptide, leading to an 86-residue prourothis compound sequence. icm.edu.pl Prothis compound and prourothis compound are inactive precursors that require post-secretory processing by converting enzymes to become biologically active. oup.comnih.govportlandpress.comuib.no this compound circulates predominantly as its 94-amino acid prohormone in human plasma, with mature this compound being undetectable. icm.edu.pl In contrast, a significant portion (60-90%) of plasma urothis compound circulates as the bioactive peptide. icm.edu.pl

This compound and urothis compound are highly expressed in the intestinal mucosa, particularly in the duodenal and proximal small intestinal enterocytes, where they regulate intestinal salt and water transport through paracrine actions on GC-C. scielo.brresearchgate.net Prothis compound and prourothis compound are primarily produced in intestinal epithelial cells. uib.no

Beyond the intestine, this compound peptides are also produced in various extraintestinal tissues. icm.edu.plscielo.br For instance, urothis compound is found in the proximal and distal tubules and collecting ducts of the human kidney. icm.edu.pl Lymphothis compound mRNA has also been detected in the kidney and heart. icm.edu.plscielo.br These peptides and their receptors are expressed within the kidney, suggesting autocrine/paracrine roles in renal function. researchgate.net The existence of "ST receptors" in renal, hepatic, airway, and testicular epithelia predicted the presence of endogenous ST-like peptides that regulate extra-intestinal as well as intestinal GC-receptors. scielo.br

Enzymatic Cleavage and Activation Mechanisms

This compound is not synthesized directly in its active form but rather as a larger, inactive precursor protein. The initial synthesis involves a prepropeptide, which undergoes sequential proteolytic processing to yield the mature, biologically active peptide. wikipedia.orgnih.gov

Human preprothis compound consists of 115 amino acids. googleapis.com Following the cleavage of a 21-amino acid N-terminal signal peptide, this prepropeptide is processed into a 94-amino acid intermediate known as prothis compound. googleapis.com This prothis compound is secreted as an inactive form.

The conversion of inactive prothis compound to the biologically active 15-amino acid this compound involves specific proteolytic enzymes, often referred to as "converting enzymes." wikipedia.orgnih.gov While the precise physiological enzymes responsible for this compound processing in vivo have not been fully elucidated, in vitro studies have demonstrated that enzymes such as trypsin can effectively cleave prothis compound to yield the active peptide. For urothis compound, a closely related peptide, chymotrypsin (B1334515) has been implicated in its processing within the duodenum, where it is abundant due to pancreatic juice secretion. googleapis.com The cleavage of signal peptides from prepropeptides typically occurs between specific amino acid residues, such as serine and valine or glycine (B1666218) and valine, depending on the species and specific prepropeptide.

Upon activation, the mature this compound peptide binds to its receptor, primarily GC-C, located on the cell surface. wikipedia.orgnih.govgoogleapis.com This binding event triggers the intrinsic guanylate cyclase activity of the receptor, leading to an increase in the intracellular concentration of cGMP. wikipedia.orgnih.gov The elevated cGMP then acts as a second messenger, initiating a cascade of intracellular events. A key downstream target is protein kinase G (PKG), particularly PKG-II, which is activated by cGMP. googleapis.com Activated PKG-II subsequently phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a membrane channel. nih.govgoogleapis.com This phosphorylation event enhances CFTR-mediated chloride and bicarbonate efflux into the intestinal lumen, contributing to the regulation of fluid secretion and intestinal pH. nih.gov

Table 3: this compound Precursor Processing

Precursor StageAmino Acid Length (Human)Biological ActivityProcessing Step
Preprothis compound115InactiveCleavage of N-terminal signal peptide
Prothis compound94InactiveProteolytic cleavage by converting enzymes
This compound (Mature)15ActiveBinds to GC-C, activates cGMP signaling

Guanylin Receptor Systems and Molecular Interactions

Guanylate Cyclase C (GC-C) as a Primary Receptor

Guanylate Cyclase C (GC-C), also known as guanylyl cyclase C, intestinal guanylate cyclase, or the heat-stable enterotoxin receptor (hSTAR), serves as the primary receptor for guanylin and related peptides. It is a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells bmj.comresearchgate.netnih.gov. Upon activation by its specific ligands, GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine-3′,5′ monophosphate (cGMP) within the cell nih.govnih.govnih.govnih.gov. This increase in intracellular cGMP levels initiates a signaling cascade that modulates key physiological functions, including fluid and electrolyte homeostasis, maintenance of the intestinal barrier, anti-inflammatory activity, and regulation of epithelial regeneration bmj.comnih.gov.

Gene Encoding GC-C (GUCY2C)

The human gene responsible for encoding Guanylate Cyclase C is GUCY2C wikipedia.orgnih.gov. This gene is located on chromosome 12, specifically at band 12p12.3 wikipedia.orgnih.govensembl.org. The GUCY2C gene is a protein-coding gene with 2 transcripts (splice variants) and 27 exons nih.govensembl.org.

Mutations within the GUCY2C gene have been linked to various digestive pathologies. For instance, both autosomal dominant familial diarrhea and autosomal recessive meconium ileus have been associated with mutations in this gene nih.govbmj.com. Research has identified novel de novo missense mutations in GUCY2C in patients with congenital secretory diarrhea, where these mutations led to increased basal and ligand-stimulated GC-C activities bmj.com.

Tissue Distribution and Subcellular Localization of GC-C

GC-C exhibits a broad tissue distribution, with its highest expression observed in the gastrointestinal tract. It is found in various segments of the intestine, including the duodenum, jejunum, ileum, colon, and rectum researchgate.netnih.govwikipedia.orgnih.gov. The expression of GC-C is relatively uniform along the rostrocaudal axis of the intestine nih.govoup.com.

Beyond the intestine, GC-C is also expressed in several extraintestinal tissues, albeit at significantly lower levels. These include the kidney, heart, pancreas (specifically within the ductal system), and adipose tissue nih.govnih.govscielo.br.

At the subcellular level, GC-C is primarily localized to the apical surface, specifically the brush border membrane, of intestinal epithelial cells researchgate.netnih.govnih.gov. As a transmembrane enzyme, GC-C possesses distinct structural domains: an extracellular binding domain at the N-terminus, a transmembrane domain, and intracellular kinase-like and catalytic domains researchgate.net.

Ligand Binding Dynamics and Specificity

The activation of GC-C is initiated by the binding of specific ligands to its extracellular domain. This binding event triggers a conformational change that subsequently activates the intracellular catalytic domain, leading to the production of cGMP researchgate.netnih.govnih.gov. The dynamics and specificity of this ligand-receptor interaction are crucial for regulating GC-C function. Protein binding pockets exhibit dynamic properties that are essential for their interaction specificity, allowing proteins to adapt to their molecular binding partners acs.org.

Endogenous Ligands: this compound and Urothis compound (B126073)

This compound and urothis compound are two key endogenous paracrine hormones that serve as natural ligands for GC-C bmj.comnih.gov. Both are peptide hormones, characterized by the presence of two intramolecular disulfide bonds that contribute to their structure bmj.comscielo.br.

Their distribution along the gastrointestinal tract varies: urothis compound is predominantly expressed in the duodenum and proximal small intestine, while this compound levels increase along the distal small intestine and reach their peak in the cecum before declining in the distal colon bmj.comnih.govoup.comwikipedia.org. These peptides play a vital role in regulating intestinal salt and water transport through their cGMP-dependent signaling mechanisms scielo.brwikipedia.org.

Exogenous Ligands: Bacterial Heat-Stable Enterotoxins (STa)

Bacterial heat-stable enterotoxins (STa) are a class of small peptides, typically 18 or 19 amino acids in length, produced by enterotoxigenic bacteria such as Escherichia coli nih.govfrontiersin.orgwikipedia.org. These toxins are remarkably heat-stable, maintaining their three-dimensional structure and activity even at temperatures as high as 100°C, due to the presence of three disulfide bridges bmj.comscielo.brwikipedia.org.

STa toxins bind to GC-C with high affinity, effectively mimicking the endogenous ligands this compound and urothis compound scielo.bricm.edu.pl. This binding leads to an overactivation of GC-C, resulting in excessive secretion of electrolytes and water into the intestinal lumen, which is the physiological basis of secretory diarrhea nih.govnih.govicm.edu.pl.

pH-Dependent Receptor Activation and Agonist Selectivity

The activation of the GC-C receptor by its endogenous ligands, this compound and urothis compound, is significantly influenced by ambient pH conditions bmj.comresearchgate.net. This pH-dependent activation contributes to agonist selectivity.

Urothis compound contains specific pH-sensing aspartate residues at its N-terminus. These residues enable urothis compound to preferentially bind and activate GC-C in acidic environments, such as the pH 5–6 found in the proximal small intestine bmj.compnas.org. In contrast, this compound exhibits greater potency in neutral to alkaline pH environments bmj.compnas.org. At an acidic mucosal pH of 5.0, urothis compound is approximately 100-fold more potent than this compound, whereas this compound is essentially inactive under these conditions pnas.org. Conversely, at an alkaline pH of 8.0, this compound becomes more potent than urothis compound in stimulating intracellular cGMP accumulation and transepithelial chloride secretion pnas.org. These differences in potency are directly attributable to the dramatic influence of mucosal acidity on the binding affinities of this compound and urothis compound for the GC-C receptor pnas.org.

Bacterial STa toxins, in contrast to the endogenous ligands, generally exhibit pH-insensitive activation of GC-C bmj.com.

Intracellular Signal Transduction Mechanisms of Guanylin

Guanylate Cyclase C-Dependent Signaling Cascade

Guanylate cyclase C (GC-C) is the specific receptor for guanylin, predominantly expressed on the apical brush border membranes of intestinal enterocytes. frontiersin.orgoup.comresearchgate.netnih.gov The binding of this compound to GC-C initiates a signaling cascade that is crucial for maintaining intestinal homeostasis, including the regulation of fluid and electrolyte transport. frontiersin.orgresearchgate.netnih.govontosight.ai

Upon ligand binding, such as this compound or urothis compound (B126073), the catalytic domain of GC-C is activated, leading to the conversion of guanosine (B1672433) triphosphate (GTP) into the intracellular second messenger, cyclic guanosine monophosphate (cGMP). frontiersin.orgoup.comresearchgate.netnih.govontosight.aifrontiersin.orgresearchgate.net This increase in intracellular cGMP levels is a pivotal step in the this compound signaling pathway. frontiersin.orgoup.comnih.govfrontiersin.org

Elevated intracellular cGMP concentrations primarily result in the activation of cGMP-dependent protein kinase II (PKGII). scientificarchives.comfrontiersin.orgresearchgate.netnih.govjpp.krakow.plnewdrugapprovals.orguniroma1.itplos.org PKGII is a key downstream effector of cGMP, mediating many of its physiological effects through phosphorylation of target proteins. ontosight.aifrontiersin.org In some contexts, increased cGMP levels can also indirectly lead to the activation of cAMP-dependent protein kinase (PKA) by inhibiting cAMP-specific phosphodiesterase (PDE3), which prevents cAMP degradation. scientificarchives.comfrontiersin.orgphysiology.org

The activation of PKGII by cGMP leads to the phosphorylation and subsequent modulation of various ion channels and transporters, thereby regulating ion and water movement across epithelial membranes. ontosight.aifrontiersin.org

PKGII-mediated phosphorylation directly activates the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel. frontiersin.orgresearchgate.netjpp.krakow.plnewdrugapprovals.orguniroma1.itplos.organnualreviews.orgpnas.organnualreviews.org This activation of CFTR enhances the electrogenic secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, which drives fluid secretion. scielo.brnih.govnih.govfrontiersin.orgresearchgate.netjpp.krakow.plnewdrugapprovals.orguniroma1.itannualreviews.organnualreviews.orgscielo.brntnu.no CFTR and GC-C receptors are co-localized in the apical plasma membranes of target enterocytes, facilitating this coordinated action. scielo.brscielo.br

Phosphorylation and Activation of Ion Channels and Transporters

Interaction with Slc26 Transporter Family Members

This compound peptides, particularly urothis compound (UGN), influence bicarbonate secretion through a cGMP-dependent mechanism that involves members of the Slc26 transporter family wikipedia.org. The Slc26 family comprises 11 known members, which function as anion exchangers, facilitating the exchange of chloride (Cl⁻) with various ions such as sulfate, iodide, formate, oxalate, hydroxyl ion, and bicarbonate, or acting as chloride channels wikipedia.org. This compound and urothis compound contribute to the regulation of intestinal pH by modulating cystic fibrosis transmembrane conductance regulator (CFTR)-mediated bicarbonate secretion and inhibiting the extrusion of hydrogen ions (H⁺) by the Na⁺/H⁺ exchanger in the small bowel nih.gov. Specifically, UGN has been shown to inhibit the activity of Na⁺/H⁺ exchanger type 3 (NHE3) through both cGMP-dependent protein kinase (PKG) and protein kinase A (PKA) activation, both of which phosphorylate NHE3 wikipedia.org. Furthermore, renothis compound, an eel isoform of this compound, is known to inhibit both NHE and H⁺-ATPase, thereby participating in the regulation of hydrogen and bicarbonate transport wikipedia.org.

Role of cGMP-Regulated Phosphodiesterases (PDEs)

Cyclic guanosine monophosphate (cGMP), synthesized following the activation of Guanylate Cyclase C (GC-C) by this compound, acts as a crucial second messenger that modulates the activity of cGMP-regulated phosphodiesterases (PDEs) wikipedia.orgoup.com. Activation of GC-C leads to an increase in cGMP, which in turn activates PKG II and concurrently inhibits phosphodiesterase III (PDE III) wikipedia.org. PDE type III is specifically responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP); thus, its inhibition by cGMP results in an elevation of intracellular cAMP concentrations and subsequent activation of Protein Kinase A (PKA) wikipedia.orgnih.gov. Prolonged stimulation of GC-C can also activate cGMP-specific phosphodiesterase 5 (PDE5), which serves to lower intracellular cGMP levels, representing a negative feedback mechanism nih.gov. The interaction between cGMP and PDEs is complex, as cGMP can indirectly potentiate cAMP effectors by binding to dual-specificity PDEs, thereby slowing cAMP degradation nih.gov. Some PDE isoforms, such as PDE2 and PDE5, have regulatory binding sites for cGMP that can potentiate their cyclic nucleotide degradation activity, while PDE3 is inhibited by cGMP nih.govresearchgate.net. Moreover, PKG-mediated phosphorylation can enhance the catalytic activity of PDE5 through an allosteric mechanism researchgate.net.

Cross-Talk with cAMP/Protein Kinase A (PKA) Pathways

This compound's signaling pathway exhibits significant cross-talk with the cAMP/Protein Kinase A (PKA) pathways. The cGMP produced by GC-C activation can lead to an increase in intracellular cAMP and the activation of PKA, either directly or indirectly by inhibiting PDE3-mediated cAMP degradation wikipedia.org. Both PKG II and PKA are involved in activating the cystic fibrosis transmembrane conductance regulator (CFTR), which is critical for fluid and electrolyte secretion wikipedia.org. Elevated cGMP levels indirectly potentiate cAMP effectors by competing for dual-specificity PDEs, thereby reducing cAMP degradation nih.gov. The cross-talk between cGMP and cAMP pathways is primarily mediated by the direct activation of PDE2 and inhibition of PDE3 by cGMP researchgate.net. This interplay means that an increase in cGMP levels can enhance the hydrolysis of both cGMP and cAMP by PDE2, while suppressing cAMP hydrolysis by PDE3 researchgate.net. In certain cultured colon cell models, cGMP has been shown to activate transepithelial chloride (Cl⁻) secretion through the cross-activation of PKA-II, particularly in cells with low PKG-II expression unifiedpatents.com.

This compound Peptide Receptor-Independent Signaling Mechanisms

Beyond its well-established GC-C/cGMP-dependent pathway, this compound also engages in receptor-independent signaling mechanisms, particularly in extra-intestinal tissues. These pathways are crucial for understanding the full scope of this compound's physiological actions, especially in contexts where GC-C expression is limited or absent.

This compound peptides activate GC-C independent signaling pathways in various tissues, including the intestine, kidneys, and brain oup.com. Evidence for these alternative pathways comes from studies in GC-C knockout (KO) animals, where this compound peptides still elicit physiological effects wikipedia.orgoup.com. In the intestine, GC-C independent binding sites have been identified on the basolateral membrane of colonocytes oup.com. Early research suggested the existence of cGMP/GC-C-independent this compound peptide signaling, noting high-affinity binding sites for heat-stable enterotoxin (STa), a this compound analog, that are independent of GC-C wikipedia.org. In human proximal kidney cells, this GC-C-independent pathway involves the activation of a pertussis toxin-sensitive G protein-coupled receptor wikipedia.org.

Intracellular Calcium Mobilization

Urothis compound (UGN), a member of the this compound family, has been demonstrated to increase intracellular calcium (Ca²⁺) concentration in astrocytes located in various brain regions, including the cerebral cortex, cerebellar cortex, and hypothalamus wikipedia.orgoup.com. This Ca²⁺ signaling pathway operates even in GC-C knockout animals, confirming its independence from the canonical GC-C receptor wikipedia.orgoup.com. Similarly, administration of STa, a this compound analog, has been shown to increase intracellular Ca²⁺ concentration in rat enterocytes via a GC-C independent mechanism oup.com. While GC-C stimulation can lead to the release of intracellular Ca²⁺, partly through the activation of cyclic nucleotide-gated (CNG) ion channels which promote Ca²⁺ influx, receptor-independent mechanisms also contribute to Ca²⁺ mobilization nih.govguidetopharmacology.org. Furthermore, the natriuretic peptide receptor-C (NPR-C), which is distinct from GC-C, can activate phospholipase C beta (PLCβ), leading to an increase in intracellular Ca²⁺ levels wikipedia.org.

Modulation of Intracellular pH Regulation

This compound peptides contribute significantly to the modulation of intracellular pH. In astrocytes, the GC-C independent signaling pathway alters intracellular pH by influencing the transport of hydrogen ions (H⁺) and bicarbonate (HCO₃⁻) wikipedia.orgoup.com. This compound and urothis compound regulate bicarbonate secretion mediated by CFTR and inhibit H⁺ extrusion by the Na⁺/H⁺ exchanger in the small intestine, thereby playing a role in maintaining intestinal pH homeostasis nih.gov. UGN, in particular, can increase the pH of the duodenal lumen by inhibiting hydrogen secretion (via NHE inhibition) and promoting bicarbonate secretion wikipedia.org. The potency of this compound and urothis compound in increasing intracellular cGMP concentration through GC-C activation is pH-dependent; this compound is more effective at pH 8.0, while urothis compound is more potent at pH 5.0 wikipedia.orguni-freiburg.de. In the kidney, UGN inhibits H⁺-ATPase activity and its surface expression in renal distal tubules through a cGMP/PKG-dependent pathway, which impacts bicarbonate reabsorption and intracellular pH recovery disprot.org. Intracellular acidification is also known to activate NHE3, which extrudes protons in exchange for sodium ions, preventing excessive proton accumulation in intestinal epithelial cells guidetopharmacology.org.

Phospholipase A2 (PLA2) Activation and Arachidonic Acid Production

This compound and urothis compound have been shown to activate phospholipase A2 (PLA2) as part of their cGMP-independent signaling pathways, particularly in the cortical collecting ducts of the kidney oup.comresearchgate.netnih.govcore.ac.ukresearchgate.net. This activation leads to an increase in the intracellular concentration of arachidonic acid oup.comresearchgate.netnih.govcore.ac.ukresearchgate.net. Arachidonic acid, released from membrane phospholipids (B1166683) by PLA2, subsequently inhibits luminal renal outer medullary potassium (ROMK) channels oup.comresearchgate.netnih.govcore.ac.uk. This inhibition of ROMK channels can lead to depolarization of principal cells, which in turn reduces the driving force for sodium reabsorption and contributes to natriuresis and diuresis oup.comcore.ac.uk. The involvement of PLA2 and arachidonic acid in this compound's signaling pathway in human cortical collecting ducts has been supported by studies showing that PLA2 inhibitors block the depolarizations caused by urothis compound core.ac.uk. This arachidonic acid-dependent and GC-C-independent signaling pathway for this compound peptides is also observed in GC-C-deficient mice, further supporting its distinct nature oup.com.

Physiological Regulation and Systemic Roles of Guanylin

Renal Physiology

Autocrine and Paracrine Actions within the Kidney

Guanylin peptides (GPs), including urothis compound (B126073) (UGN) and this compound (GN), are integral to the regulation of electrolyte balance within the kidney scientificarchives.com. The kidney itself is a site of production for these peptides, as evidenced by the expression of urothis compound and this compound mRNAs, suggesting the presence of an intra-renal signaling pathway scielo.br. Recent investigations highlight the paracrine effects of GPs within the kidney nih.gov. Notably, renal expression of UGN, but not GN, increases following an elevated oral salt load nih.gov. Studies on cultured murine M-1 cells, which exhibit characteristics of cortical collecting duct cells, demonstrate UGN expression that is further augmented under hypertonic conditions, such as those induced by hypertonic NaCl solution or mannitol (B672) nih.gov. This suggests a local production of this compound peptides within the kidney, functioning as autocrine and/or paracrine regulators of renal activity physiology.orgkarger.com.

The activation of renal receptor guanylate cyclases (GCs) by this compound peptides leads to diuresis, natriuresis, and kaliuresis nih.gov. The localized release of UGN and/or GN into the filtrate from renal cells that produce these peptides may modulate sodium and potassium transport in the nephron via cGMP-dependent mechanisms oup.com. While the specific transporter molecules influenced by these peptides via cGMP in the kidney are not fully elucidated, cGMP-dependent protein kinase II (PKG II) and cystic fibrosis transmembrane regulator (CFTR) mRNAs are known to be expressed in the kidney oup.com. Furthermore, UGN and GN activate phospholipase A2 (PLA2), which results in an increase in intracellular arachidonic acid and subsequent inhibition of luminal ROMK K+ channels in principal cells of the cortical collecting ducts nih.gov. Urothis compound may also exert long-term effects on renal function by down-regulating the mRNAs of the Na+/K− ATPase γ-subunit and the chloride channel, ClC-K2 frontiersin.org.

Endocrine Axis Linking Intestine and Kidney

This compound peptides play a crucial physiological role in regulating electrolyte balance through an interconnected axis involving both the intestine and the kidney scientificarchives.com. Following the ingestion of a salty meal, intestinal natriuretic peptides, also known as GPs, are secreted by the intestine nih.gov. These peptides exert distant endocrine effects on the kidneys nih.gov. Urothis compound, in particular, is considered a strong candidate for a physiological role as an "intestinal natriuretic hormone" nih.gov. Both prourothis compound and urothis compound are found circulating in the plasma of healthy animals nih.gov. Urothis compound is the predominant peptide agonist detected in the glomerular filtrate and subsequently in urine nih.gov. Its receptors are localized to the apical membranes of renal tubular cells nih.gov.

Intravenous administration of urothis compound in mice has been shown to stimulate the excretion of sodium, potassium, and water in the urine, highlighting its involvement in an endocrine axis that connects the gastrointestinal tract with the kidney to maintain ion balance frontiersin.org. An increased dietary intake of sodium chloride leads to elevated urothis compound expression in both the intestine and the kidney, supporting both endocrine and paracrine/autocrine actions of the peptide frontiersin.org. The secretion of GPs from the intestine, both endocrine and paracrine, is stimulated by the parasympathetic nervous system through the activation of the vagus nerve nih.gov. The hypothesis that urothis compound forms an endocrine link between the intestine and the kidney suggests that its secretion from the intestinal mucosa is influenced by dietary salt levels, and consequently, plasma levels of urothis compound or prourothis compound are expected to be affected by oral salt loads nih.gov. Indeed, humans who have consumed a salty meal exhibit higher concentrations of UGN in their blood and urine karger.com.

Distinct Potencies of this compound and Urothis compound on Renal Ion Transport

This compound and urothis compound exhibit distinct effects on the kidney in in vivo experiments nih.gov. Urothis compound is considerably more potent than this compound in inducing natriuresis nih.govnih.gov. In isolated perfused rat kidneys, urothis compound increases urine output, natriuresis, and kaliuresis, with glomerular filtration increasing only at higher doses icm.edu.pl. This compound, while less potent as a natriuretic and diuretic agonist compared to urothis compound or the heat-stable enterotoxin (ST), demonstrates marked kaliuretic activity in the perfused rat kidney scielo.brphysiology.orgicm.edu.pl. The effect of this compound is dose-dependent, with lower doses selectively increasing potassium excretion, moderate doses also increasing sodium excretion, and high doses elevating the glomerular filtration rate icm.edu.pl. The heat-stable enterotoxin (ST), a structural and functional analog of this compound and urothis compound, is approximately 10-fold more potent than urothis compound in isolated kidney preparations icm.edu.pl.

Human urothis compound exists in two conformations, A and B isomers, which possess different activities nih.govahajournals.org. The A isomer potently activates the guanylate cyclase-C (GC-C) receptor, which is predominantly found in the intestine nih.govahajournals.org. In contrast, the B isomer acts as a very weak agonist of GC-C but displays potent natriuretic activity in the kidney nih.govahajournals.org. Both urothis compound A and B induce saluretic responses, but their activity profiles differ significantly: urothis compound B exhibits a sigmoidal dose-response curve with a threshold dose near 10 nmol/kg body weight, whereas urothis compound A has a comparable threshold but a bell-shaped dose-response curve nih.govahajournals.org. Furthermore, high concentrations of urothis compound A can antagonize the natriuretic action of urothis compound B nih.govahajournals.org. These findings suggest the presence of a distinct urothis compound receptor in the kidney whose pharmacological profile does not align with that of GC-C, a notion supported by studies showing that the kidneys of GC-C knockout mice remain responsive to urothis compound nih.govahajournals.org.

Table 1: Relative Potencies of this compound Peptides on Renal Ion Transport

PeptidePrimary Renal Effect (Natriuresis/Diuresis)Primary Renal Effect (Kaliuresis)Relative Potency (vs. Urothis compound in isolated kidney)
Urothis compoundPotent increase in urine output, Na+, K+ excretion icm.edu.plIncreases icm.edu.pl1x (Reference) icm.edu.pl
This compoundLess potent scielo.brphysiology.orgicm.edu.plMarked increase scielo.brphysiology.orgicm.edu.plLess potent than UGN/ST scielo.brphysiology.orgicm.edu.pl
Heat-stable enterotoxin (ST)Potent icm.edu.plPotent icm.edu.pl~10-fold more potent than UGN icm.edu.pl

Central Nervous System Function

This compound peptides (GPs) contribute to the physiological regulation of energy balance through their actions within the brain scientificarchives.com. Guanylate cyclase C (GC-C), the receptor for this compound and urothis compound, has been identified in neurons across various regions of the rodent brain, including the cerebral cortex, amygdala, midbrain, hypothalamus, and cerebellum scientificarchives.comscientificarchives.com. Its presence has also been confirmed in the human hypothalamus and prefrontal cortex scientificarchives.comscientificarchives.com. Research into the UGN/GC-C signaling pathway in the brain and its metabolic implications has become a significant area of study scientificarchives.comscientificarchives.com. Under physiological conditions, GC-C is strictly located in neurons of both mouse and human brains, not in astrocytes scientificarchives.comscientificarchives.com. However, urothis compound can influence astrocyte function by increasing intracellular Ca2+ concentration in astrocytes from different brain regions (cerebral cortex, cerebellar cortex, and hypothalamus) via a GC-C independent signaling pathway scientificarchives.comscientificarchives.com.

Urothis compound (UGN) has been proposed to function as a satiety factor within the brain-gastrointestinal axis, thereby regulating food intake, energy homeostasis, and ultimately, body weight bioscientifica.com. The hypothalamus is recognized as the primary site for the integration of neurohormonal signals and the regulation of appetite bioscientifica.com. Urothis compound, once secreted from the gut into the circulation, targets the GUCY2C receptor in the hypothalamus, leading to the activation of anorexigenic pathways and the induction of satiation in mice bioscientifica.com. In both experimental models and human obesity, intestinal and circulating urothis compound (GUCA2B) levels are diminished, resulting in an impaired urothis compound-GUCY2C endocrine axis frontiersin.org.

Mice lacking GC-C have exhibited signs of metabolic syndrome, including increased body mass, hyperinsulinemia, hyperleptinemia, and disturbed glucose metabolism scientificarchives.comscientificarchives.com. However, some studies suggest that urothis compound's effects on energy balance may be independent of the GC-C receptor, as GC-C knockout mice have been reported to maintain normal body weight and glucose tolerance, and central administration of GC-C agonists did not consistently reduce food intake scientificarchives.comdiabetesjournals.org. Urothis compound also influences brown adipose tissue (BAT) physiology, promoting energy expenditure scientificarchives.comscientificarchives.com. It can further induce the "browning" of white adipose tissue (WAT) and stimulate lipolysis scientificarchives.combioscientifica.com. Chronic central infusion of UGN has been shown to reduce weight gain and adiposity in diet-induced obese mice, independently of food intake, by increasing energy expenditure bioscientifica.commdpi.com. The effects of UGN on peripheral organs are mediated by both branches of the autonomic nervous system: the sympathetic nervous system controls fat metabolism, while the parasympathetic nervous system regulates gastrointestinal tract motility bioscientifica.com. UGN improves leptin responsiveness in diet-induced obese mice by activating hypothalamic STAT3 and PI3K pathways mdpi.com.

Intracerebroventricular (icv) administration of urothis compound has been observed to decrease 24-hour food intake and body weight gain scientificarchives.comscientificarchives.com. However, some studies have reported no significant effect on food intake or body weight following central administration of urothis compound or the GC-C agonist ST diabetesjournals.org. The reduction in body weight seen after UGN administration is typically accompanied by a decrease in body fat bioscientifica.com. This compound peptides are implicated in regulating food preferences, adiposity, and energy expenditure through both central and peripheral mechanisms frontiersin.org. In human obesity, the intestinal expression of this compound peptides is influenced by leptin, insulin (B600854), and sexual hormones bioscientifica.com. Obese patients with type 2 diabetes show increased prothis compound protein expression in the small intestine bioscientifica.com.

The expression of GC-C is regulated differently in various brain regions following a meal scientificarchives.comscientificarchives.com. Post-meal, GC-C expression increases specifically in the female amygdala and the male hypothalamus, suggesting distinct physiological functions of GC-C between sexes scientificarchives.comscientificarchives.com. In the amygdala, GC-C expression has been detected in the basolateral amygdaloid nucleus and cortical amygdaloid area, with sex-dependent effects on anxiety-like behavior and an increase in GC-C mRNA expression after feeding scientificarchives.comscientificarchives.com.

Within the hypothalamus, urothis compound's role in metabolism, encompassing glucose homeostasis, satiety, and brown adipose tissue activity, is mediated by GC-C located in proopiomelanocortin expressing (POMC) neurons of the arcuate nucleus in both rodents and humans scientificarchives.comscientificarchives.com. The upregulation of GC-C expression after feeding occurs exclusively in the hypothalamus of male mice scientificarchives.comscientificarchives.com. Furthermore, GC-C expression is higher during diestrus compared to estrus, which may influence changes in appetite during the menstrual cycle, with lower GC-C potentially leading to a weaker satiety effect of UGN scientificarchives.comscientificarchives.com. The expression of GC-C in the female hypothalamus is lower than in the male hypothalamus when the stomach is full, possibly indicating reduced satiety effects of GC-C agonists in women nih.gov. A negative correlation between the volume of stomach content and GC-C expression in the arcuate nucleus of the hypothalamus has been observed in male subjects, but this correlation was not statistically significant in female subjects nih.gov.

Astrocyte Function and Neuronal Modulation

This compound peptides, particularly urothis compound (UGN), exert notable effects on astrocyte function and neuronal modulation within the central nervous system. Astrocytes, traditionally considered supportive cells, are increasingly recognized for their active role in brain function and neural computation, including modulating neuronal activity and connectivity. plos.org UGN has been shown to increase intracellular calcium (Ca²⁺) concentrations in astrocytes across various brain regions, including the cerebral cortex, cerebellar cortex, and hypothalamus. scientificarchives.comnih.gov This Ca²⁺ signaling pathway in astrocytes operates independently of GC-C, indicating a distinct mechanism of action for this compound peptides in these glial cells. scientificarchives.comnih.gov

Metabolic Regulation

This compound peptides, including this compound and urothis compound, are increasingly recognized for their involvement in metabolic regulation. The urothis compound-GC-C axis, particularly through its action in proopiomelanocortin (POMC) neurons of the hypothalamus, plays a significant role in regulating glucose homeostasis, inducing satiety, and influencing brown adipose tissue activity. scientificarchives.comscientificarchives.com Studies involving GC-C knockout mice have revealed a predisposition to metabolic syndrome, characterized by increased body mass, hyperinsulinemia, hyperleptinemia, and disrupted glucose metabolism. scientificarchives.com Conversely, intracerebroventricular (icv) administration of UGN has been shown to decrease 24-hour food intake and reduce weight gain. scientificarchives.com

Effects on Adipose Tissue Physiology (Brown Adipose Tissue Activation)

This compound peptides influence adipose tissue physiology, particularly brown adipose tissue (BAT) activation. BAT is a specialized thermogenic tissue that expresses uncoupling proteins (UCPs) and is capable of converting glucose and fatty acids into heat rather than ATP. scientificarchives.com While other natriuretic peptides, such as atrial natriuretic peptide (ANP), directly induce lipolysis in human adipocytes and promote the "browning" of white adipose tissue (WAT), urothis compound exhibits distinct effects on BAT physiology. scientificarchives.comscientificarchives.com

Although GC-C is not expressed directly in BAT, UGN's influence on BAT activity is mediated via the hypothalamus-sympathetic nervous system axis. scientificarchives.com Chronic icv administration of UGN leads to an upregulation of BAT thermogenic markers, including UCP1, UCP3, and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). scientificarchives.com Consistent with this, GC-C knockout mice exhibit reduced levels of these thermogenic markers. scientificarchives.com Central urothis compound effectively increases energy expenditure by activating BAT and can also contribute to the browning of WAT and lipolysis. scientificarchives.com Brain-derived UGN plays a crucial role in regulating postprandial BAT activation. nih.govdntb.gov.ua Central administration of UGN and its analog, linaclotide (B608579), induces both acute and chronic activation of BAT, which in turn leads to a decrease in plasma glucose concentration. nih.gov However, in obese individuals, the expression of pro-urothis compound (proUGN) in the human hypothalamus is reduced, suggesting an impaired postprandial glucose consumption in BAT. nih.gov Furthermore, the activation of BAT following a meal, a component of diet-induced thermogenesis, is diminished in GC-C knockout mice, reduced in female wild-type mice, and absent in older wild-type animals. researchgate.net

Table 1: Effects of Urothis compound on Brown Adipose Tissue (BAT) Markers

MarkerEffect of Chronic icv UGN AdministrationEffect in GC-C KO Mice
UCP1 (Uncoupling Protein 1)IncreasedDecreased
UCP3 (Uncoupling Protein 3)IncreasedDecreased
PGC1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha)IncreasedDecreased

Impact on Glucose Metabolism and Insulin Sensitivity

This compound peptides contribute to the regulation of glucose metabolism and insulin sensitivity. UGN has been shown to regulate glucose metabolism and enhance insulin sensitivity, potentially reducing the need for insulin. scientificarchives.comjensenlab.org The disturbed glucose metabolism observed in GC-C knockout mice further underscores the importance of this signaling pathway in maintaining metabolic homeostasis. scientificarchives.com The activation of BAT by centrally administered UGN and linaclotide directly contributes to lower plasma glucose concentrations. nih.gov BAT's glucose consumption can occur through both insulin-dependent and insulin-independent mechanisms, and BAT transplantation has been shown to improve glucose tolerance and enhance insulin sensitivity in mice. nih.gov

Pancreatic steatosis, often associated with inflammation and β-cell dysfunction, is a contributing factor to insulin resistance and type 2 diabetes. nih.gov Research indicates that this compound and urothis compound can mitigate lipotoxicity in palmitate-treated β-cells, reducing steatosis and downregulating lipogenic factors such as Srebf1, Mogat2, and Dgat1. nih.gov Both this compound peptides have been observed to decrease insulin synthesis (Ins1 and Ins2) and release from RIN-m5F β-cells, with this compound specifically upregulating Wnt4, a factor involved in β-cell proliferation and function. nih.gov Surgical interventions like sleeve gastrectomy have been shown to reduce pancreatic steatosis and improve insulin sensitivity, alongside an upregulation of GUCA2A (this compound) and GUCY2C in the pancreas, suggesting a role for the this compound system in pancreatic lipid metabolism. nih.govfrontiersin.org Furthermore, intestinal and circulating urothis compound levels are reduced in both experimental and human obesity, leading to an impaired urothis compound-GUCY2C endocrine axis in the obese state. frontiersin.org

Epithelial Cell Biology

This compound and urothis compound are crucial regulators in epithelial cell biology, particularly within the intestinal tract. These peptides bind to and activate guanylate cyclase C (GC-C) receptors, which are predominantly located on the apical surface of intestinal epithelial cells (enterocytes). frontiersin.orgjpp.krakow.pl This binding initiates the production of intracellular cGMP, a key second messenger. frontiersin.orgjpp.krakow.pl The resulting increase in cGMP levels activates the cystic fibrosis transmembrane conductance regulator (CFTR), a membrane channel that modulates chloride efflux from enterocytes. frontiersin.org This mechanism underlies the peptides' role in inducing the secretion of electrolytes and water in both the intestine and kidney, thereby contributing to the prevention of hypernatremia and hypervolemia following salty meals. karger.comscite.ai While this compound's expression is primarily restricted to the intestine, urothis compound is found in a wider range of tissues, including the stomach, kidney, lung, and pancreas, in addition to the intestine. nih.gov

Regulation of Intestinal Epithelial Cell Proliferation, Migration, and Differentiation

The intestinal epithelium is characterized by continuous cell turnover, involving cycles of proliferation, migration, differentiation, and apoptosis, which are vital for maintaining mucosal homeostasis. frontiersin.orgbmj.comfrontiersin.org Cyclic GMP has emerged as a critical regulator of these processes. frontiersin.org The cGMP signal transduction pathway, activated by this compound and urothis compound, plays a significant role in regulating epithelial cell turnover and maintaining the integrity of the intestinal mucosa. frontiersin.org These peptides are instrumental in balancing epithelial proliferation and differentiation in the normal intestine, an effect that is dependent on GC-C-mediated cGMP production and intracellular Ca²⁺ release. frontiersin.orgkarger.comnih.gov

Compelling evidence for this compound's antiproliferative effect comes from studies on this compound knockout mice, which exhibit increased crypt depth and a higher number of proliferating cells, highlighting this compound's role in regulating intestinal crypt biology. frontiersin.orgnih.gov Specifically, the loss of this compound leads to increased proliferation of colonic epithelia, marked by an increased colonic epithelial cell migration rate and a higher number of proliferating cell nuclear antigen (PCNA)-stained cells in the crypts. nih.gov Reduced this compound expression has also been observed to precede epithelial damage in conditions like ulcerative colitis. researchgate.net The GC-C-cGMP signaling axis is essential for maintaining the homeostasis of the crypt-surface axis in both the small and large intestines. frontiersin.orgresearchgate.net Genetic elimination of either GUCY2C or this compound results in intestinal crypt hyperplasia, characterized by increased crypt length and an expansion of the proliferating compartment of transit-amplifying cells, alongside a loss of differentiated secretory lineage cells, including goblet, Paneth, and enteroendocrine cells. frontiersin.org Dysregulation of the GC-C-cGMP signaling axis is linked to various gastrointestinal disorders, including colorectal cancer, where it impacts mucosal barrier function, fluid and electrolyte balance, and epithelial cell proliferation, migration, differentiation, and apoptosis. bmj.com In colorectal carcinoma, the expression of endogenous this compound and urothis compound is significantly reduced, although GC-C expression remains comparable to that in normal colonic mucosa. frontiersin.org GC-C is considered a marker for metastatic colon carcinoma. frontiersin.org Beyond the intestine, this compound and urothis compound also exert cytostatic effects on pancreatic cancer cells. frontiersin.org The activity of GC-C can be attenuated by c-src kinase phosphorylation, which reduces the anti-tumorigenic effects, and colon carcinoma cells often exhibit enhanced c-src activity, allowing them to bypass these cytostatic effects. frontiersin.org

Table 2: Impact of this compound on Intestinal Epithelial Cell Dynamics

ParameterThis compound Knockout MiceNormal Intestine (with this compound)
Crypt DepthIncreasedNormal
Proliferating Cells (PCNA-stained)IncreasedNormal
Epithelial Cell Migration RateIncreasedNormal
Crypt HyperplasiaPresentAbsent
Differentiated Secretory CellsLostPresent

Role in Cell Cycle Progression

This compound and urothis compound play a direct role in regulating cell cycle progression. frontiersin.orgjpp.krakow.plkarger.com This regulatory effect is mediated through cGMP production via GC-C and subsequent intracellular Ca²⁺ release. frontiersin.orgkarger.com GC-C agonists modulate the proliferation of intestinal cells by delaying the progression of the cell cycle through cGMP-dependent mechanisms. nih.gov The cytostatic effects observed with GC-C agonists are directly linked to the accumulation of intracellular cGMP. nih.gov

Further insights into the molecular mechanisms reveal that cGMP agonists or phosphodiesterase inhibitors enhance the activity of p21 and p27, which are cyclin-dependent kinase inhibitors, thereby restricting the G1/S checkpoint of the cell cycle. jpp.krakow.pl Protein kinase G II (PKG II), a downstream effector of cGMP, increases the expression of p21 and p27 by recruiting the transcription factor specificity protein 1 (SP1). jpp.krakow.pl Additionally, the accumulation of cGMP directly inhibits β-catenin/TCF (T-cell factor)-dependent proliferative activity. jpp.krakow.pl Impaired GC-C activation is implicated in the development of colorectal cancer. jpp.krakow.pl In colorectal tumors, the expression of endogenous GC-C ligands, including this compound, is lost, and the restoration of GC-C signaling through genetic or oral ligand replacement has been shown to oppose tumorigenesis in mouse models. frontiersin.org

Regulation of Guanylin Gene Expression

Transcriptional Control Mechanisms

The transcriptional regulation of the guanylin gene (GUCA2A) is a key determinant of its physiological function, primarily governed by specific transcription factors and the architecture of its promoter region.

Role of Hepatocyte Nuclear Factor-1 Alpha (HNF-1α)

Hepatocyte Nuclear Factor-1 Alpha (HNF-1α), a transcription factor, is identified as a significant regulatory element in the transcriptional activation of this compound. Research indicates that HNF-1α binds to a consensus sequence located in the immediate 5′ flanking region of the this compound promoter. This binding is essential for the transcriptional activation of the this compound gene in intestinal cell lines, such as Caco-2 and HT-29 cells. Experimental evidence demonstrates that mutagenesis of this HNF-1 consensus sequence abolishes transcriptional activation of this compound promoter-luciferase reporter gene constructs. Conversely, co-transfection with HNF-1α significantly augments the transcriptional initiation of the reporter gene. In contrast, Hepatocyte Nuclear Factor-1 Beta (HNF-1β) does not exert a significant effect on this compound gene transcription. While HNF-1α and HNF-1β are widely distributed in tissues like the liver, intestine, and kidney, HNF-1α's presence is specifically required for this compound mRNA expression in vitro. physiology.orgresearchgate.nettandfonline.comnih.govphysiology.orgtandfonline.com

Promoter Region Analysis and Regulatory Elements

Detailed analysis of the this compound gene promoter region has revealed critical sequences and elements governing its expression. The mouse this compound gene includes approximately 2.7 kilobases (kb) of upstream sequence. Studies using luciferase reporter gene constructs have shown that a minimal promoter region of the first 133 base pairs (bp) upstream of the transcription start site is sufficient to drive near-maximal (up to 6-fold over basal) reporter gene expression in Caco-2 intestinal cells. For HT-29 intestinal cell lines, at least 300 bp of the upstream promoter are required for reporter gene expression. This immediate 5′ flanking sequence is evolutionarily conserved, sharing 76% homology with the human this compound promoter region. The human this compound promoter also exhibits strong activity in T84 cells, with the first 160 bp of the 5'-flanking region being crucial for gene induction. The mouse promoter contains a putative HNF-1 binding site at positions -53 to -41, which is identical between human and mouse this compound genes and is critical for transcriptional activation. Beyond HNF-1α, other transcription factors regulating this compound expression are still under investigation. However, research has demonstrated that palmitic acid can induce this compound gene expression in rat macrophages through the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway, with NF-κB binding to the this compound promoter being responsible for this induction. physiology.orgresearchgate.netnih.govphysiology.orgnih.govresearchgate.netnih.gov

Environmental and Dietary Influences on Expression

Environmental and dietary factors significantly impact this compound gene expression, particularly salt intake and intestinal pH.

Salt Intake Regulation of this compound and Urothis compound (B126073) mRNA Levels

Dietary salt intake is a primary regulator of both this compound (GN) and urothis compound (UGN) expression in the intestine. A high-salt diet has been shown to increase the expression of GN and UGN mRNA, while salt restriction leads to a reduction in their levels. This regulatory effect is site-specific within the intestine. For instance, low salt consumption significantly depresses this compound mRNA levels, this compound propeptide levels, and GC-C-mediated cGMP synthesis in the rat distal colon. Conversely, acute oral administration of NaCl to rats on a low-salt diet significantly increases the mRNA expression of both this compound and urothis compound across all intestinal segments, with effects detectable within 4 hours and plateauing by 8 hours. In normal salt-fed rats, acute oral NaCl administration primarily elevates this compound mRNA in the duodenum and jejunum, with minimal impact on urothis compound mRNA.

Table 1: Impact of Dietary Salt Intake on this compound and Urothis compound mRNA Expression in Rat Intestine

Dietary ConditionThis compound mRNA ExpressionUrothis compound mRNA ExpressionIntestinal Segments AffectedTime to Effect (Acute NaCl)
Low Salt IntakeDecreasedDecreasedDistal Colon (significant depression) nih.govN/A
High Salt IntakeIncreasedIncreasedDuodenum, Jejunum (GN); Minimal effect on UGN capes.gov.brN/A
Acute Oral NaCl (Low Salt Rats)IncreasedIncreasedAll intestinal segments capes.gov.br4 hours (detectable), 8 hours (plateau) capes.gov.br
Acute Oral NaCl (Normal Salt Rats)IncreasedMinimal effectDuodenum, Jejunum (GN); Ileum, Colon (UGN) capes.gov.brN/A

Intestinal pH also plays a role in the expression patterns and activity of this compound peptides. Urothis compound is more potent in acidic environments, typically found in the duodenum and proximal jejunum, where its activity can be enhanced up to 100-fold at pH 5.0 compared to pH 8.0. This compound, however, is more active in neutral to slightly basic pH conditions, characteristic of the ileum and colorectal area. Additionally, dietary zinc appears to be a key regulator, as zinc deficiency can promote secretory diarrhea, suggesting its importance for this compound peptide expression. Diet-induced obesity has also been observed to suppress this compound expression in mice. nih.govcapes.gov.brjpp.krakow.plnih.govjci.orgjci.orgfrontiersin.orgjpp.krakow.plportlandpress.comicm.edu.pl

Developmental and Tissue-Specific Expression Patterns

This compound mRNA exhibits a complex and region-specific distribution throughout the human intestine, a pattern that mirrors that of its receptor, GC-C. In humans, this compound is found in the superficial epithelial cells of the colon, villous cells of the ileum, and crypt cells across the small intestine. physiology.orgphysiology.org

In rats, urothis compound is predominantly a small bowel peptide, with its highest messenger RNA (mRNA) and propeptide expression observed in the jejunum, followed by slightly lower levels in the duodenum and ileum, and minimal presence in the cecum and colon. Conversely, this compound displays a nearly complementary expression pattern, with its mRNA and propeptide levels increasing towards a peak in the cecum and then slightly declining in the distal colon. oup.com Both this compound and urothis compound are secreted by enteroendocrine cells within the intestinal mucosa. jpp.krakow.pl

While primarily expressed in the intestine, this compound and urothis compound have also been detected at very low levels in other epithelial tissues, including the kidney and lung. oup.com Furthermore, extraintestinal tissues such as the adrenal glands, reproductive organs, lungs, and pancreas are capable of producing this compound peptides. jpp.krakow.pl A recent single-cell sequencing study highlighted that the genes encoding human prothis compound (GUCA2A) and prourothis compound (GUCA2B) are predominantly expressed in BEST4 CFTR high-expressor (BCHE) cells of the small intestine. jpp.krakow.pl

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, the activity and expression of this compound are also influenced by post-transcriptional and post-translational regulatory mechanisms. The biological activity of this compound and urothis compound is notably pH-dependent. Urothis compound demonstrates greater potency in acidic conditions, with experimental data indicating that a pH of 5.0 can enhance its ligand-receptor affinity up to 100-fold compared to pH 8.0. This pH sensitivity is partly attributed to the presence of two aspartate residues at the N-terminal end of urothis compound, which act as pH sensors. In contrast, this compound, which lacks an aspartate residue at its N-terminal, is more potent in neutral to slightly alkaline environments. jpp.krakow.plicm.edu.plnih.gov

Disulfide bonds within the peptide structures of this compound and urothis compound are crucial for their activities. jpp.krakow.pl Furthermore, the guanylate cyclase C (GCC) receptor, which mediates the effects of this compound, can undergo post-translational regulation that uncouples ligand binding from its cyclase activity in specific regions of the intestine, leading to non-uniform distribution of GC-C-mediated cGMP synthesis despite uniform receptor expression. oup.com Other related guanylyl cyclases, such as soluble guanylyl cyclase (sGC), also exhibit post-transcriptional regulation of their subunit expression in response to various stimuli like cytokines and growth factors, and their activity is modulated by post-translational modifications, including phosphorylation and S-nitrosylation. researchgate.net

Guanylin System in Disease Pathophysiology: Research Models and Mechanisms

Intestinal Disorders

The Guanylin system's involvement in maintaining fluid and electrolyte balance makes its dysregulation a significant factor in the pathophysiology of various intestinal disorders, ranging from infectious diarrheas to chronic inflammatory and functional conditions.

Mechanisms of Secretory Diarrhea (e.g., ETEC-induced)

This compound, along with urothis compound (B126073), are endogenous ligands for the intestinal GC-C receptor, which is predominantly expressed on the intestinal brush border epithelium. frontiersin.orgfrontiersin.org Activation of GC-C by these peptides catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cGMP. frontiersin.org The subsequent increase in intracellular cGMP levels activates protein kinase G II (PKGII), leading to the phosphorylation of the cystic fibrosis transmembrane conductance regulator (CFTR), which stimulates transepithelial secretion of chloride and bicarbonate ions. Concurrently, cGMP inhibits sodium absorption by the sodium/hydrogen exchanger 3 (NHE3). These combined effects result in a net efflux of ions and water into the intestinal lumen, contributing to fluid secretion. nih.govfrontiersin.org

Enterotoxigenic Escherichia coli (ETEC) causes secretory diarrhea by producing heat-stable enterotoxin (ST), which structurally mimics this compound and Urothis compound. frontiersin.orgmdpi.com ST binds to the GC-C receptor with high affinity, activating the same cGMP-mediated signaling cascade, leading to an uncontrolled release of electrolytes and water and resulting in watery diarrhea. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Research has shown that plasma levels of prohormone this compound (proGN) are substantially reduced during acute ETEC-induced diarrhea, coinciding with the onset of diarrhea, suggesting it could serve as a marker for intestinal isotonic fluid loss. mdpi.com

Table 1: Key Molecular Actions of this compound-GC-C Signaling in Secretory Diarrhea

ComponentActionOutcome
This compound/STActivates GC-C receptorIncreased intracellular cGMP
cGMPActivates PKGII
PKGIIPhosphorylates CFTRStimulates Cl⁻ and HCO₃⁻ secretion into lumen
cGMPInhibits NHE3Reduces Na⁺ absorption
Overall EffectNet efflux of ions and water into lumenIncreased fluid secretion, leading to diarrhea (e.g., ETEC-induced) frontiersin.org

This compound System Dysregulation in Inflammatory Bowel Diseases

Dysregulation of the GC-C-cGMP signaling axis is associated with inflammatory bowel diseases (IBD), including Crohn's disease (CD) and ulcerative colitis (UC). bmj.comfrontiersin.org Studies have consistently shown a significant downregulation of this compound (encoded by GUCA2A), Urothis compound (encoded by GUCA2B), and the GC-C receptor (encoded by GUCY2C) in inflamed colonic mucosa of IBD patients compared to healthy controls. bmj.comfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net This downregulation is proportional to the disease activity index in ulcerative colitis, indicating a direct correlation between reduced this compound system expression and disease severity. researchgate.net

For instance, gene expression analysis in IBD samples revealed substantial fold changes in the expression of these genes:

GUCA2A (this compound): -4.91 (UC) and -2.86 (CD) nih.gov

GUCA2B (Urothis compound): -6.06 (UC) and -4.64 (CD) nih.gov

GUCY2C (GC-C receptor): -1.61 (UC) and -1.36 (CD) nih.gov

This reduced expression of this compound and GC-C negatively correlates with the expression of inflammatory cytokines such as Interleukin-1 alpha (IL1A), Interleukin-1 beta (IL1B), Tumor necrosis factor alpha (TNFA), and Interferon gamma (IFNG), suggesting a link between the this compound system and the inflammatory response in IBD. nih.govnih.gov

Furthermore, gain-of-function mutations in GC-C can lead to congenital secretory diarrhea and chronic inflammation, upregulating interferon-stimulated genes and STAT1 activation in intestinal tissue, contributing to IBD pathogenesis. frontiersin.orgrupress.org Impaired gut barrier integrity and dysbiosis of the microbiome are also associated with changes in GC-C-mediated signaling, further highlighting the this compound system's multifaceted role in IBD. bmj.comfrontiersin.org

Role in Functional Gastrointestinal Disorders

The GC-C-cGMP signaling axis, activated by endogenous this compound and Urothis compound, modulates several key physiological functions in the gastrointestinal tract, including fluid and electrolyte homeostasis, maintenance of the intestinal barrier, anti-inflammatory activity, and regulation of epithelial regeneration. bmj.comnih.govnih.govresearchgate.net Dysregulation of this axis is implicated in functional gastrointestinal disorders (FGIDs), such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). bmj.comnih.govnih.govresearchgate.net

For patients with CIC and IBS-C, synthetic analogues of GC-C ligands, such as linaclotide (B608579) (a member of the this compound peptide family), have emerged as therapeutic options. bmj.comnih.govspandidos-publications.comdovepress.comopenaccessjournals.com These agonists bind to the GC-C receptor on the luminal surface of gastrointestinal epithelia, leading to increased intracellular cGMP, which promotes fluid secretion and accelerates gastrointestinal transit. nih.govspandidos-publications.comopenaccessjournals.com Beyond their effects on fluid secretion, GC-C agonists like linaclotide have also been shown to induce peripheral visceral analgesia, suggesting a role in alleviating abdominal pain associated with IBS. frontiersin.orgdovepress.comresearchgate.netjci.org It is hypothesized that visceral pain in IBS might stem from deficient GUCY2C signaling, potentially due to insufficient this compound or Urothis compound. jci.org

Oncological Research

Beyond its role in intestinal fluid homeostasis, the this compound-GC-C signaling axis has garnered significant attention in oncological research, particularly concerning colorectal cancer, where it functions as a crucial tumor suppressor.

This compound as a Potential Intestinal Tumor Suppressor

Guanylyl cyclase C (GC-C) is recognized as an intestine-specific tumor suppressor. jefferson.eduaacrjournals.orgtandfonline.comfrontiersin.org The activation of GC-C by its endogenous ligands, this compound and Urothis compound, produces cGMP, which initiates signaling cascades vital for intestinal epithelial homeostasis. frontiersin.orgresearchgate.net This cGMP signaling opposes tumorigenesis by regulating processes such as cell proliferation, DNA damage sensing and repair, and metabolic programming. nih.govjefferson.eduaacrjournals.orgtandfonline.comresearchgate.net

Loss of this compound expression, which silences GC-C, disrupts these homeostatic mechanisms and contributes to tumorigenesis. jefferson.eduaacrjournals.orgfrontiersin.orgnih.gov Specifically, silencing GC-C leads to epithelial dysfunction characterized by increased DNA damage, activation of proliferation-driving oncogenes like Akt, accelerated cell cycle progression (e.g., increased cyclin D1 and Ki67), and metabolic reprogramming favoring the growth of highly proliferative cells. jefferson.eduaacrjournals.orgresearchgate.net The GC-C-mediated accumulation of the cell cycle inhibitor p21 and inhibition of TGF-β secretion also contribute to its tumor-suppressive effects. jefferson.edu Furthermore, Protein Kinase G II (PKGII), a downstream effector of GC-C, has been directly implicated as a tumor suppressor, with PKGII-deficient mice exhibiting intestinal crypt hyperplasia, increased proliferation, and polyp formation. jefferson.edu

An intriguing inverse epidemiological correlation exists between diarrheal diseases caused by heat-stable enterotoxin (ST)-producing ETEC and colorectal cancer. frontiersin.org This correlation may be attributed to GC-C's role as a tumor suppressor, where frequent activation by ST in regions with high ETEC prevalence might offer a protective effect against colorectal cancer development. frontiersin.orgnih.gov

Altered this compound Expression in Colorectal Carcinoma Models

This compound is one of the most commonly lost gene products in colorectal tumorigenesis, and its suppression is considered one of the earliest events in intestinal transformation. jefferson.eduaacrjournals.orgtandfonline.comfrontiersin.orgnih.gov In human colorectal cancer, this compound mRNA expression is substantially reduced in tumors compared to matched normal adjacent tissues, often by 100 to 1000 times. wikipedia.orgnih.gov This loss of this compound expression is also uniformly observed in intestinal neoplasia in mouse models, suggesting a conserved mechanism across species. aacrjournals.orgnih.gov

Table 2: this compound Expression in Colorectal Carcinoma

Tissue TypeThis compound Expression Level (relative to normal)Reference
Cancerous TissueReduced by 100-1000 times wikipedia.org
Normal Adjacent TissueBaseline wikipedia.org

The precise molecular mechanisms leading to this compound suppression are still being elucidated, but research points to several factors. For instance, activation of the Wnt/APC/β-catenin pathway, an early hallmark of colorectal tumorigenesis, is associated with the loss of this compound and Urothis compound. jefferson.edu β-catenin/TCF signaling has been shown to dampen the GC-C axis by silencing the transcription of its ligands, this compound and Urothis compound. frontiersin.orgresearchgate.netfrontiersin.org Additionally, studies in genetically engineered mice have linked obesity and high-fat diets to reduced this compound expression in the colon, leading to GC-C inhibition and tumor formation, thereby establishing a connection between diet-induced obesity and colorectal cancer through this compound suppression. wikipedia.orgaacrjournals.org The loss of this compound leads to the functional silencing of GC-C, promoting epithelial dysfunction, increasing DNA damage, activating proliferation drivers like Akt phosphorylation, and altering metabolism, all contributing to tumorigenesis. aacrjournals.orgresearchgate.net

Renal and Cardiovascular Conditions

This compound System Involvement in Salt-Dependent Hypertension Models

The this compound system is recognized as a component of an enterorenal axis, a communication pathway between the digestive system and the kidneys crucial for maintaining salt balance wikipedia.orgguidetopharmacology.orgguidetopharmacology.org. This system is particularly implicated in the pathophysiology of salt-dependent hypertension.

Research Models and Findings:

Urothis compound Knockout Mice: Studies involving urothis compound knockout mice have provided compelling evidence for the this compound system's role in blood pressure regulation. These mice exhibit significantly higher blood pressure compared to wild-type animals, a condition associated with reduced sodium excretion wikipedia.orgwikipedia.orgciteab.comthermofisher.com. This suggests that urothis compound is vital for the proper excretion of sodium, and its deficiency can lead to hypertensive states.

Natriuretic and Diuretic Effects: Both this compound and urothis compound have been shown to induce dose-dependent diuretic, natriuretic (increased sodium excretion), and kaliuretic (increased potassium excretion) responses in in vivo models, such as sealed-urethra mouse models and renal clearance studies citeab.comnih.govnih.govidrblab.net. Urothis compound, in particular, demonstrates greater potency in eliciting natriuretic effects compared to this compound citeab.comnih.govidrblab.net. These findings underscore their capacity to influence renal function directly by affecting tubular transport mechanisms, rather than solely through hemodynamic changes idrblab.net.

Mechanisms of Action: The natriuretic effects of this compound peptides can occur through both guanylate cyclase C (GC-C)-dependent and GC-C-independent mechanisms wikipedia.orgguidetopharmacology.orgidrblab.netguidetopharmacology.orglipidmaps.org. While GC-C is a primary receptor for this compound peptides in the intestine, studies in GC-C knockout mice reveal that urothis compound can still induce natriuresis and kaliuresis, indicating the presence of alternative signaling pathways in the kidney idrblab.netguidetopharmacology.orglipidmaps.org. For instance, the B isomer of human urothis compound exhibits potent natriuretic activity in the kidney, despite being a weak agonist for the intestinal GC-C receptor, suggesting a distinct, GC-C-independent renal receptor guidetopharmacology.org.

Genetic Susceptibility: A genetic association study involving individuals with essential hypertension suggested that the gene encoding urothis compound, GUCA2B, or a neighboring gene, might be a susceptibility gene for this condition wikipedia.org. This highlights a potential genetic predisposition to hypertension linked to the this compound system.

Table 1: Key Findings in this compound System Involvement in Salt-Dependent Hypertension Models

Research Model / MechanismKey FindingCitation
Urothis compound Knockout MiceIncreased blood pressure, impaired natriuretic response to salt intake. wikipedia.orgwikipedia.orgciteab.comthermofisher.com
This compound/Urothis compound AdministrationInduces diuresis, natriuresis, and kaliuresis; urothis compound more potent for natriuresis. citeab.comnih.govnih.govidrblab.net
GC-C Independent MechanismsRenal natriuretic effects observed in GC-C knockout mice, suggesting alternative receptors. guidetopharmacology.orgidrblab.netguidetopharmacology.orglipidmaps.org
GUCA2B GenePotential susceptibility gene for essential hypertension. wikipedia.org

This compound Peptides in Congestive Heart Failure Research

The this compound system has also been implicated in the pathophysiology of congestive heart failure (CHF), particularly concerning fluid and salt balance.

Research Findings:

Elevated Peptide Levels: Patients with CHF exhibit significantly increased levels of urinary urothis compound, with some studies reporting a 70-fold increase compared to healthy individuals wikipedia.orgidrblab.netnih.gov. Furthermore, plasma levels of prothis compound and prourothis compound, the inactive precursors of this compound and urothis compound, are also elevated in CHF patients. These elevated levels correlate with a history of hypertension, renal impairment, and the worsening severity of CHF symptoms nih.gov.

Adaptive Response: The observed increase in this compound peptides in CHF is hypothesized to be a physiological adaptive response to counteract salt retention, edema, and vascular flow abnormalities characteristic of the condition nih.gov. This mirrors the role of other natriuretic peptides, such as atrial natriuretic peptide (ANP), which are well-known prognostic indicators in severe CHF and contribute to natriuresis nih.gov.

cGMP Pathway Involvement: The this compound peptides, like other natriuretic peptides, activate membrane guanylate cyclases, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) lipidmaps.orgnih.gov. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway is crucial for cardiac and vascular function, and its disruption is observed in heart failure nih.govtcmsp-e.com. Research into sGC stimulators as potential treatments for heart failure with preserved ejection fraction (HFpEF) has shown promising results, including improved diastolic function, reduced systemic blood pressure, and decreased cardiac fibrosis, highlighting the importance of cGMP signaling in cardiac health nih.govtcmsp-e.comunifiedpatents.com.

Table 2: this compound Peptides in Congestive Heart Failure Research

Parameter / ObservationFinding in CHF PatientsImplicationCitation
Urinary Urothis compoundSignificantly increased (up to 70-fold).Adaptive response to salt retention/edema. wikipedia.orgidrblab.netnih.gov
Plasma Prothis compound/Prourothis compoundElevated levels.Associated with hypertension, renal impairment, and CHF severity. nih.gov
cGMP PathwayDisrupted NO-sGC-cGMP pathway; sGC stimulators show therapeutic potential.Importance of cGMP signaling in cardiac function. nih.govtcmsp-e.comunifiedpatents.com

Genetic Disorders

The this compound system's role extends to genetic disorders, particularly in conditions affecting epithelial ion transport.

This compound System Implications in Cystic Fibrosis Pathomechanisms

Cystic Fibrosis (CF) is a severe genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective chloride and bicarbonate transport and the production of thick, viscous mucus in various organs, including the intestine and pancreas nih.govuni-freiburg.de. The this compound system is intimately linked to CFTR function.

Research Findings:

CFTR Activation: this compound is a specific activator of CFTR function. In healthy colonic epithelial cells, this compound increases electrogenic chloride secretion, a process largely mediated by the CFTR chloride channel Current time information in Chatham County, US.. Similarly, in the human pancreas, this compound activates CFTR to regulate pancreatic electrolyte secretion via a cGMP-dependent pathway uni-freiburg.de.

Defective Response in CF: In stark contrast, the action of this compound is virtually abolished in colonic epithelia from transgenic CF mice that lack the functional CFTR gene Current time information in Chatham County, US.. This demonstrates the critical dependence of this compound's secretory effects on a functional CFTR channel. In CF, the defective CFTR-mediated chloride and bicarbonate secretion leads to luminal dehydration and acidification, contributing to the characteristic mucus buildup and intestinal complications nih.gov.

Signaling Pathway: this compound and urothis compound activate intestinal chloride secretion by binding to the guanylate cyclase C (GC-C) receptor, which increases intracellular cGMP levels nih.govnih.gov. This cGMP then activates cAMP-dependent protein kinase (PKA), which in turn phosphorylates and activates CFTR. The absence of wild-type CFTR or inhibition of PKA abolishes this chloride secretion, confirming CFTR as the final effector in this signaling pathway nih.govnih.gov. Furthermore, this compound peptides increase bicarbonate secretion through a cGMP-dependent mechanism involving CFTR and members of the SLC26 transporter family uni-freiburg.de.

Therapeutic Potential: Defective intestinal this compound signaling has been observed in CF mice, contributing to intestinal bacterial dysbiosis and inflammation sigmaaldrich.com. Importantly, agonism of guanylate cyclase 2C (GC-C), the receptor for this compound, has shown promise in functionally rescuing murine CFTR mutants (e.g., F508del/F508del and R117H/R117H) and CFTR mutants in patient-derived intestinal spheres uni-freiburg.de. This suggests that GC-C activation could serve as a novel therapeutic strategy, acting as a "biological CFTR corrector and potentiator" to improve luminal hydration and alkalinization in the CF gut nih.govuni-freiburg.de.

Table 3: this compound System Implications in Cystic Fibrosis Pathomechanisms

AspectThis compound System Role / FindingImpact in CFCitation
CFTR ActivationDirectly activates CFTR for chloride and bicarbonate secretion via cGMP/PKA.Action is abolished in CFTR-deficient models. Current time information in Chatham County, US.uni-freiburg.denih.govnih.gov
Intestinal Fluid HomeostasisPromotes fluid and electrolyte secretion.Defective signaling contributes to luminal dehydration and viscous mucus. nih.govsigmaaldrich.com
Therapeutic StrategyGC-C agonism can functionally rescue CFTR mutants.Potential as a CFTR corrector and potentiator. nih.govuni-freiburg.de

Comparative Biology of Guanylin Peptides

Structural Homology and Evolutionary Conservation Across Species

Guanylin peptides (GPs) represent a family of endogenous hormones critical for regulating fluid and electrolyte balance, primarily within the gastrointestinal tract. This family encompasses this compound (GN), urothis compound (B126073) (UGN), lymphothis compound, and renothis compound jpp.krakow.pl. This compound is characterized as a low molecular weight, heat-stable peptide jpp.krakow.pl. The human this compound peptide features two intramolecular disulfide bonds, which are essential for its structural integrity and biological activity fishersci.ca. Urothis compound, another significant member of this family, is a 16-amino acid peptide wikipedia.org.

The physiological actions of this compound peptides are predominantly mediated through their interaction with guanylate cyclase-C (GC-C), a transmembrane receptor jpp.krakow.plresearchgate.net. Comparative analyses of the guanylate cyclase catalytic modules, which are central to the function of these receptors, demonstrate a notable degree of structural similarity across diverse species researchgate.net. For instance, the core tertiary structures of adenylate cyclase and guanylate cyclase are essentially conserved researchgate.net. This structural conservation extends to the receptor itself; a comparison of the primary structure of human and rat GC-C reveals 71% homology within the extracellular domain and a higher 91% homology within the intracellular domains icm.edu.pl. This substantial interspecies homology in the GC-C receptor indicates strong evolutionary conservation of the this compound signaling pathway, enabling cross-species activity, such as human guanylins activating rat receptors and vice versa icm.edu.pl. The evolutionary conservation of protein structures is often more pronounced than that of their primary sequences, highlighting the functional importance of these structural elements researchgate.netbiorxiv.org. Computational methodologies are increasingly employed to model protein sequence patterns alongside evolutionary differences across species, assisting in the identification of novel peptide hormones and understanding their conservation nih.gov.

Table 1: Structural Homology of Guanylate Cyclase-C (GC-C) Receptor Between Human and Rat

FeatureHuman GC-C Homology with Rat GC-CImplicationSource
Extracellular Domain71%Moderate conservation, potentially influencing ligand binding specificity. icm.edu.pl
Intracellular Domain91%High conservation, crucial for signal transduction and enzymatic activity. icm.edu.pl
Functional OutcomeCross-species activityHuman guanylins can activate rat GC-C, and vice versa. icm.edu.pl

Interspecies Variation in this compound Peptide Activity and Receptor Expression

Despite the high structural homology of this compound peptides and their receptors, variations in their activity and expression patterns exist across different species, reflecting adaptations to specific physiological requirements. This compound and urothis compound are primarily secreted by enteroendocrine cells within the intestinal mucosa, where they regulate intestinal fluid and electrolyte homeostasis jpp.krakow.pl. The GC-C receptor, the primary target for these peptides, is predominantly expressed in the intestinal epithelium and is vital for regulating fluid and ion secretion researchgate.net.

The distribution of this compound and urothis compound mRNA expression varies along the gastrointestinal tract and between species. In both rats and humans, this compound mRNA expression is maximal in the colon and lowest in the duodenum icm.edu.pl. Conversely, urothis compound mRNA levels are highest in the duodenum and jejunum, progressively decreasing towards the ileum and cecum icm.edu.pl. In humans, the concentration of GC-C receptors is highest in the proximal small intestine and gradually diminishes distally icm.edu.pl.

Functional differences in this compound peptide activity have also been observed. For example, this compound demonstrates less potency in stimulating urinary sodium and water excretion compared to urothis compound or stable toxin (ST), but it exhibits notable kaliuretic activity in the perfused rat kidney scielo.br. Studies in horses have revealed a high expression of this compound in the colon, a pattern comparable to that observed in humans, rats, and mice, yet distinct from the opossum nih.govresearchgate.net. Regarding urothis compound, horses exhibit higher expression in the large intestine compared to the upper small intestine, a characteristic shared with the opossum but differing from other laboratory animals nih.govresearchgate.net. The expression pattern for the GC-C receptor gene (GUCY2C) in horses was found to be highest in the jejunum, ileum, left ventral colon, descending colon, and rectum nih.gov. These interspecies differences underscore the nuanced regulation and physiological roles of this compound peptides in diverse organisms.

Table 2: Interspecies Expression Patterns of this compound and Urothis compound mRNA

SpeciesThis compound mRNA Expression (Highest)Urothis compound mRNA Expression (Highest)GC-C Receptor Expression (Highest)Source
HumanColonDuodenum, JejunumProximal Small Intestine icm.edu.pl
RatColonDuodenum, JejunumNot specified, but high homology with human suggests similar patterns icm.edu.pl
HorseIleum, ColonLarge Intestine (compared to upper small intestine)Jejunum, Ileum, Large Intestine (colon, rectum) nih.govresearchgate.net
OpossumNot specifiedDuodenum, Jejunum (initial identification from urine)Opossum kidney (OK-GC identified) jpp.krakow.plscielo.br
MouseColonNot specifiedNot specified, but comparable to human/rat colon expression nih.gov

Animal Models in this compound Research (e.g., Mouse, Rat, Opossum, Horse)

Animal models have been indispensable in elucidating the physiological functions and mechanisms of action of this compound peptides and their associated signaling pathways. Early research identified this compound from rat jejunal extracts, establishing the rat as one of the initial models for studying this peptide jpp.krakow.pl. Similarly, urothis compound was first isolated and characterized from opossum urine, positioning the opossum as a key model for understanding this specific this compound peptide jpp.krakow.pl.

Mice and rats are extensively utilized in this compound research due to their physiological similarities and ease of genetic manipulation. These models have been crucial for investigating the role of this compound in intestinal fluid homeostasis scielo.br. Studies in rat models have specifically highlighted this compound's kaliuretic activity and urothis compound's natriuretic and diuretic effects scielo.br. The significant structural homology between human and rat GC-C receptors further validates the use of rat models, as human guanylins can effectively interact with rat receptors and vice versa, allowing for translational insights icm.edu.pl. Animal models are also employed to study conditions like intestinal barrier disruption and the efficacy of guanylate cyclase-C agonists googleapis.com.

More recently, research has expanded to include larger animal models such as horses. Studies in horses have investigated the expression of this compound, urothis compound, and the GC-C receptor across different segments of their gastrointestinal tract nih.govresearchgate.net. These findings suggest that the outcomes from clinical studies on this compound activity in laboratory animals can often be translated to equine species, although caution is advised when extrapolating results concerning urothis compound due to interspecies variations in expression patterns nih.govresearchgate.net. The identification of a novel this compound-activated receptor, OK-GC, in the opossum kidney underscores the unique contributions of diverse animal models to understanding the broader this compound peptide system scielo.br.

Table 3: Key Animal Models in this compound Research

Animal ModelPrimary Contribution to this compound ResearchSpecific this compound Peptide FocusSource
RatInitial identification of this compound; studies on this compound's kaliuretic activity and urothis compound's natriuretic/diuretic effects.This compound, Urothis compound jpp.krakow.plscielo.br
MouseResearch on intestinal fluid homeostasis.This compound, Urothis compound scielo.br
OpossumInitial identification of urothis compound; identification of novel renal GC-receptor (OK-GC).Urothis compound, this compound jpp.krakow.plscielo.br
HorseInvestigation of gastrointestinal expression patterns; assessment of translational relevance for this compound activity.This compound, Urothis compound nih.govresearchgate.net

Advanced Research Methodologies and Experimental Models in Guanylin Studies

In Vitro Cellular Models (e.g., T84 Cells, Pancreatic Cell Lines)

In vitro cellular models are fundamental for studying the molecular mechanisms of guanylin action at the cellular level. These models offer a controlled environment to investigate receptor binding, second messenger production, and downstream cellular responses.

T84 Cells: The human colon carcinoma cell line, T84, is a well-established model for studying intestinal epithelial transport. nih.gov These cells differentiate into a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium. T84 cells express the this compound receptor, guanylate cyclase C (GC-C), and are highly responsive to this compound and urothis compound (B126073). nih.govpnas.org Stimulation of T84 cells with these peptides leads to a significant increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). nih.govpnas.org This response has been crucial in demonstrating the direct effect of this compound on intestinal epithelial cells and in studying the pH sensitivity of this compound and urothis compound activity. pnas.org For instance, studies have shown that the potency of this compound is enhanced at an alkaline pH, while urothis compound is more potent in an acidic environment, reflecting the different luminal conditions of the intestine. pnas.org

Pancreatic Cell Lines: The role of this compound in the pancreas has been investigated using various pancreatic cancer cell lines. nih.gov Cell lines such as CAPAN-1, which has a functionally intact cystic fibrosis transmembrane conductance regulator (CFTR) channel, and CFPAC-1, which has a defective CFTR, have been instrumental in identifying this compound as a regulator of pancreatic CFTR function. nih.gov Studies using these cell lines have shown that this compound can increase chloride conductance via a cGMP-dependent pathway in cells with functional CFTR. nih.gov Furthermore, research on pancreatic cancer cell lines like Panc-1 and Capan1 has revealed that urothis compound can inhibit cell proliferation in a dose-dependent manner, suggesting a potential role for the this compound system in pancreatic cancer. nih.gov

Table 1: Characteristics of In Vitro Cellular Models in this compound Research

Cell LineOriginKey FeaturesApplication in this compound Research
T84Human Colon CarcinomaForms polarized monolayer with tight junctions; Expresses GC-C.Studying intestinal electrolyte transport, cGMP signaling, and pH-dependent activity of this compound peptides. nih.govpnas.org
CAPAN-1Human Pancreatic AdenocarcinomaFunctionally intact CFTR channel.Investigating this compound-mediated regulation of pancreatic chloride secretion via CFTR. nih.gov
CFPAC-1Human Pancreatic AdenocarcinomaDefective CFTR channel (ΔF508 mutation).Serving as a negative control to confirm the role of CFTR in this compound's effects on pancreatic ducts. nih.gov
Panc-1Human Pancreatic CarcinomaExpresses this compound, urothis compound, and GC-C.Assessing the anti-proliferative effects of urothis compound on pancreatic cancer cells. nih.gov

Ex Vivo Tissue Preparations (e.g., Ussing Chambers, Perfused Kidneys)

Ex vivo models bridge the gap between in vitro cell culture and in vivo animal studies by maintaining the tissue architecture and cellular heterogeneity.

Ussing Chambers: The Ussing chamber is a classic technique used to measure ion transport across epithelial tissues. nih.govreprocell.com Intestinal tissue segments are mounted between two chambers, allowing for the measurement of short-circuit current, an indicator of net ion transport. nih.govresearcher.life This model has been employed to study the effects of this compound and its analogs on intestinal chloride secretion. uky.edu For example, a lysine-1 derivative of rat this compound was shown to induce a dose-dependent increase in short-circuit current in rabbit ileal mucosa mounted in Ussing chambers, confirming its secretagogue activity. uky.edu

Perfused Kidneys: The isolated perfused kidney model allows for the study of renal function in a controlled ex vivo setting. physiology.org This preparation has been instrumental in demonstrating the direct natriuretic and kaliuretic effects of this compound and urothis compound on the kidney. physiology.orgnih.gov Studies using perfused rat kidneys have shown that both peptides can increase urinary volume, as well as sodium and potassium excretion. physiology.org This model has also been used to investigate the renal metabolism of this compound, showing that its activity can be modulated by protease inhibitors. nih.gov

Genetic Manipulation Models

Genetically engineered mouse models, particularly knockout mice, have been invaluable in understanding the physiological roles of this compound, urothis compound, and their receptor, GC-C, in the whole animal.

Mice lacking the this compound gene (Guca2a) have provided insights into its role in colonic epithelial cell dynamics. These mice are viable and fertile, showing no obvious signs of malabsorption. nih.gov However, a significant finding in these animals is an increased rate of colonic epithelial cell migration and a higher number of proliferating cells in the colon crypts. nih.gov This suggests that this compound plays a role in regulating the balance between proliferation and apoptosis in the colonic epithelium. nih.gov

The targeted disruption of the urothis compound gene (Guca2b) has highlighted its importance in an enteric-renal communication axis for maintaining salt homeostasis. nih.gov Urothis compound knockout mice exhibit increased mean arterial blood pressure, which is independent of dietary salt intake. researcher.lifenih.gov These mice also show an impaired ability to excrete an enteral salt load, primarily due to an inappropriate increase in renal sodium reabsorption. researcher.life Interestingly, the absence of urothis compound also affects the expression of this compound in the intestine. nih.gov

Mice with a targeted deletion of the guanylate cyclase C gene (Gucy2c) are resistant to the diarrheal effects of heat-stable enterotoxins from bacteria like E. coli. jax.org This directly demonstrates that GC-C is the receptor for these toxins and, by extension, for the endogenous ligands this compound and urothis compound in the intestine. More recent studies have revealed a role for the urothis compound-GC-C axis in appetite regulation. GC-C knockout mice exhibit hyperphagia due to impaired satiation, leading to obesity and metabolic syndrome. jci.orgnih.gov This suggests a novel endocrine pathway where intestinal urothis compound signals to the hypothalamus to regulate food intake. nih.gov

Table 2: Phenotypes of this compound Signaling Knockout Mice

Knockout ModelGene DisruptedKey Phenotypic FindingsReference
This compound KnockoutGuca2aIncreased colonic epithelial cell proliferation and migration. nih.gov
Urothis compound KnockoutGuca2bIncreased blood pressure; Impaired natriuretic response to enteral salt load. researcher.lifenih.gov
Guanylate Cyclase C KnockoutGucy2cResistance to heat-stable enterotoxin-induced diarrhea; Hyperphagia, obesity, and metabolic syndrome. jax.orgjci.org

Molecular and Biochemical Assays

A variety of molecular and biochemical assays are employed to quantify the components and activity of the this compound signaling pathway.

Radioimmunoassay (RIA): This technique is used to measure the concentration of this compound and urothis compound in biological samples such as plasma, urine, and tissue extracts. It relies on the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another antibody-based method for quantifying this compound peptides and their prohormones. It offers a non-radioactive alternative to RIA and is widely used for its sensitivity and specificity.

Northern and Western Blot Analysis: Northern blotting is used to detect and quantify this compound and GC-C mRNA levels in different tissues, providing insights into their expression patterns. nih.gov Western blotting is employed to detect and quantify the corresponding proteins, confirming gene expression at the protein level. nih.gov

cGMP Accumulation Assays: These assays are fundamental for assessing the activation of GC-C. Cells or tissues are stimulated with this compound or urothis compound, and the resulting increase in intracellular cGMP is measured, typically by RIA or enzyme immunoassay. pnas.org

Receptor Autoradiography: This technique uses radiolabeled ligands (e.g., 125I-STa) to visualize the distribution of GC-C receptors in tissue sections. oup.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): qRT-PCR is a highly sensitive method for quantifying the expression of genes encoding this compound, urothis compound, and GC-C. nih.gov

Immunohistochemistry and Immunofluorescence: These techniques use antibodies to visualize the cellular and subcellular localization of this compound peptides and their receptor in tissue preparations. nih.gov

Patch-Clamp Electrophysiology: This technique is used to measure ion channel activity in response to this compound signaling. For example, it has been used to demonstrate that this compound increases chloride conductance in pancreatic duct cells. nih.gov

Gene Expression Analysis (mRNA Levels, RT-PCR, Differential Display PCR)

The quantification and localization of this compound messenger RNA (mRNA) are fundamental to understanding its regulation and sites of synthesis. Several powerful techniques are employed for this purpose.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a highly sensitive method used to detect and quantify this compound mRNA levels. This technique involves the conversion of mRNA into complementary DNA (cDNA) by the enzyme reverse transcriptase, followed by the amplification of the specific this compound cDNA sequence using PCR. Quantitative RT-PCR (qRT-PCR) allows for the precise measurement of this compound gene expression, enabling comparisons between different tissues or experimental conditions researchgate.netnih.govnih.gov. For instance, studies have utilized RT-PCR to demonstrate the differential expression of this compound in colorectal cancer tissues compared to normal tissues youtube.com.

In situ hybridization (ISH) is a technique that allows for the localization of specific mRNA sequences within a tissue section, providing valuable information about the cellular source of this compound. nih.govwikipedia.orgthermofisher.comnih.gov This method uses a labeled nucleic acid probe that is complementary to the this compound mRNA sequence. The probe hybridizes to the target mRNA in the tissue, and the label can be visualized, revealing the distribution of this compound expression at the cellular level. ISH studies have been instrumental in identifying the expression of this compound mRNA in various intestinal cell types, including goblet cells and colonocytes. nih.govthermofisher.com

Differential Display PCR (DD-PCR) is a technique used to identify and isolate genes that are differentially expressed between two or more cell populations or under different conditions. While less common in recent this compound research, this method can be applied to discover novel regulatory pathways affecting this compound expression. The technique involves the reverse transcription of mRNA and subsequent PCR amplification using short, arbitrary primers. The resulting cDNA fragments are then separated on a gel, allowing for the visualization of differences in gene expression patterns.

TechniquePrincipleApplication in this compound ResearchKey Findings
RT-PCR / qRT-PCRAmplification of specific mRNA sequences after conversion to cDNA.Quantification of this compound mRNA levels in various tissues and disease states.Demonstrated altered this compound expression in colorectal cancer. youtube.com
In Situ Hybridization (ISH)Localization of specific mRNA sequences within tissue sections using a labeled probe.Identification of the cellular sources of this compound synthesis.Localized this compound mRNA to goblet cells and colonocytes in the colon. nih.govthermofisher.com
Differential Display PCR (DD-PCR)Identification of differentially expressed genes between different cell populations.Potential for discovering genes and pathways that regulate or are regulated by this compound.-

Protein Expression and Localization Techniques

Determining the abundance and cellular location of the this compound peptide is crucial for understanding its function. Immunohistochemistry and Western blotting are the primary methods used for this purpose.

Immunohistochemistry (IHC) is a widely used technique to visualize the distribution of this compound protein in tissue sections. This method employs antibodies that specifically bind to the this compound peptide. The antibody is linked to an enzyme or a fluorescent dye, allowing for the visualization of the antigen-antibody complex under a microscope. IHC has been utilized to show the presence of this compound in various epithelial cells of the gastrointestinal tract. licorbio.comyoutube.com

Western Blotting is a technique used to detect and quantify the amount of this compound protein in a sample. youtube.comnih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to this compound. The amount of bound antibody, and thus the amount of this compound protein, can be quantified. Western blot analysis has been used to confirm the presence of prothis compound and to assess changes in this compound protein levels under different physiological conditions.

TechniquePrincipleApplication in this compound ResearchKey Findings
Immunohistochemistry (IHC)Detection of specific proteins in tissue sections using antibodies.Localization of this compound peptide within the gastrointestinal tract.Confirmed the presence of this compound in intestinal epithelial cells. licorbio.comyoutube.com
Western BlottingSeparation and detection of specific proteins from a sample using antibodies.Quantification of this compound and prothis compound protein levels.Validated the presence and size of the this compound propeptide.

Cyclic GMP Accumulation Assays

The biological activity of this compound is mediated through its receptor, guanylate cyclase-C (GC-C), which catalyzes the production of cyclic guanosine monophosphate (cGMP). Therefore, measuring the accumulation of intracellular cGMP is a direct and reliable method to assess the functional activity of this compound and its analogs.

Cyclic GMP (cGMP) accumulation assays are typically performed using cultured cells that express the GC-C receptor, such as the T84 human colon carcinoma cell line. In these assays, cells are treated with this compound, and the intracellular levels of cGMP are measured, often using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These assays are crucial for characterizing the potency and efficacy of this compound and for screening potential agonists or antagonists of the GC-C receptor. Studies have shown that this compound stimulates a significant increase in intracellular cGMP in a dose-dependent manner.

Electromobility Shift Assays for Transcriptional Regulation

Understanding the mechanisms that control the transcription of the this compound gene is key to elucidating its regulation in health and disease. The Electromobility Shift Assay (EMSA) , also known as a gel shift assay, is a technique used to study protein-DNA interactions in vitro. nih.govwikipedia.orgyoutube.comyoutube.com

EMSA is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. This results in a "shift" in the position of the DNA band on the gel. This technique can be used to identify transcription factors that bind to the promoter region of the this compound gene and regulate its expression. By using specific competitor DNA sequences or antibodies against known transcription factors, the identity of the binding proteins can be further investigated.

Reporter Gene Constructs

To study the activity of the this compound gene promoter and identify the regulatory elements that control its expression, researchers utilize reporter gene constructs . This involves cloning the promoter region of the this compound gene upstream of a reporter gene, such as the gene for luciferase or green fluorescent protein (GFP), within an expression vector.

This construct is then introduced into cultured cells, and the expression of the reporter gene is measured. The level of reporter gene expression serves as an indirect measure of the activity of the this compound promoter. This approach allows for the identification of critical DNA sequences within the promoter that are required for gene transcription. For example, a luciferase reporter gene assay was used to demonstrate strong promoter activity of the human this compound gene in T84 cells, with the first 160 base pairs of the 5'-flanking region being essential for gene induction.

Future Directions and Emerging Research Avenues for Guanylin

Elucidation of Unidentified Proteolytic Processing Enzymes

Guanylin is synthesized as a larger precursor, preprothis compound, which undergoes proteolytic cleavage to form prothis compound, and subsequently, the active 15-amino acid this compound peptide researchgate.netnih.govicm.edu.plphysiology.org. Prothis compound is the most abundant inactive form found in circulation and is secreted primarily into the intestinal lumen, where it is processed into its bioactive form researchgate.netnih.govoup.com. While certain proteases like V8 protease can liberate bioactive this compound in vitro, and chymotrypsin (B1334515) can activate prourothis compound, the specific endogenous proteolytic enzymes responsible for the in vivo processing of prothis compound to its active form remain largely unidentified nih.govuq.edu.auscielo.br. Identifying these enzymes is crucial for understanding the precise regulation of this compound's activity and its bioavailability. Research in this area could involve advanced proteomics and enzyme inhibition studies to pinpoint the responsible proteases and their regulatory mechanisms.

Comprehensive Characterization of GC-C Independent Signaling Pathways

This compound's primary mechanism of action involves binding to and activating the GC-C receptor, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent regulation of ion and fluid transport researchgate.netresearchgate.netjpp.krakow.pl. However, emerging evidence suggests the possibility of GC-C independent signaling pathways for this compound peptides. For instance, urothis compound (B126073) and heat-stable enterotoxin (STa) can activate both cGMP-dependent and cGMP-independent pathways in certain cell lines, with the activated pathway potentially depending on hormone concentration and pH nih.gov. The existence of an as-yet-unidentified receptor for human this compound peptides that could mediate cGMP-dependent but GC-C-independent signaling has also been hypothesized nih.gov. Further research is needed to comprehensively characterize these alternative pathways, identify the molecular players involved, and determine their physiological relevance in various tissues.

Identification of Novel this compound Peptide Receptors

Beyond the well-known GC-C receptor, the existence of novel this compound peptide receptors is an area of active investigation, particularly in the context of GC-C independent signaling nih.gov. While this compound and urothis compound are known ligands for GC-C, the full spectrum of their binding partners and downstream effectors is not completely understood. The discovery of a third member of the this compound peptide family, lymphothis compound, which also activates guanylate cyclase receptors, highlights the potential for diverse receptor interactions icm.edu.plscielo.br. Future studies employing advanced ligand-binding assays, affinity purification, and genetic screening techniques could lead to the identification of novel this compound receptors, expanding our understanding of its pleiotropic effects.

Investigation of this compound Peptide Actions in Understudied Organ Systems

While this compound's role in the gastrointestinal tract and its implications in renal function (particularly for urothis compound) are established, its actions in other organ systems are less thoroughly investigated physiology.orgscielo.brjpp.krakow.pl. For example, this compound is produced by parietal cells in the stomach and has been shown to increase protective mucus production upon intravenous application nih.gov. This compound and urothis compound are also implicated in the regulation of blood pressure and may play a role in obesity-associated hypertension jpp.krakow.pl. Additionally, this compound has been detected in the respiratory system, where it stimulates enzymatic activity in goblet cells and glands, suggesting a role in mucus secretion ejh.it. Further research is required to fully characterize the physiological and pathophysiological roles of this compound in organs beyond the intestine and kidney, such as the stomach, brain, cardiovascular system, and immune system. This could reveal new therapeutic targets for a wider range of conditions.

Refinement of pH-Dependent Action Mechanisms and Structural Determinants

The activity of this compound and urothis compound is known to be pH-dependent, with this compound being more potent at pH 8.0 and urothis compound at pH 5.0 nih.gov. This pH sensitivity suggests that the local environment significantly influences their biological activity. Understanding the precise structural determinants that mediate this pH-dependent action is critical. Research in this area could involve detailed structural biology studies (e.g., NMR, X-ray crystallography) of this compound and its receptors under varying pH conditions to elucidate conformational changes and key amino acid residues involved in pH sensing. Such insights could inform the design of pH-optimized this compound analogs for therapeutic purposes.

Deeper Exploration of Sex Differences in this compound Physiology

Evidence suggests that there may be sex differences in this compound physiology, although this area remains largely understudied. Hormonal influences and genetic factors could contribute to variations in this compound expression, processing, or receptor sensitivity between sexes. Investigating these sex-specific differences could provide valuable insights into disease susceptibility and response to therapies. Future research should include sex as a biological variable in study designs, examining this compound levels, receptor expression, and physiological responses in both male and female subjects or animal models to uncover potential disparities.

Interplay with Gut Microbiota and Metabolites

The gut microbiota plays a profound role in host physiology, and its interaction with endogenous peptides like this compound is an emerging research frontier. The influence of gut bacteria and their metabolites on this compound production, secretion, and activity is largely unexplored. Given this compound's role in intestinal homeostasis, understanding how the microbiome modulates this compound signaling could reveal new mechanisms by which the gut microbiota impacts host health and disease. This could involve studies on germ-free animals, antibiotic interventions, or fecal microbiota transplantation, coupled with metabolomic and transcriptomic analyses to identify specific microbial species or metabolites that interact with the this compound system.

Q & A

Basic Research Question

  • In vitro models : Use polarized epithelial cell monolayers (e.g., T84, Caco-2) to simulate intestinal or renal epithelia. Apply this compound and monitor transepithelial resistance (TER) and ion transport .
  • In vivo models : Employ GC-C knockout (GC-C-KO) mice to isolate this compound-specific effects vs. compensatory pathways. Measure fecal water content or urinary electrolyte excretion .
  • Controls : Include bacterial heat-stable enterotoxins (STa) as positive controls for GC-C activation .

How can researchers resolve contradictions in data regarding this compound receptor isoforms and tissue-specific signaling?

Advanced Research Question
Discrepancies in receptor activity (e.g., residual ¹²⁵I-STa binding in GC-C-KO mice) suggest alternative receptors or isoforms:

  • Transcriptomic profiling : Use RNA-seq to identify novel GC-C splice variants or orphan receptors in target tissues .
  • CRISPR-Cas9 screens : Knock out candidate receptors in GC-C-KO models to assess functional redundancy .
  • Cross-species comparisons : Compare receptor expression in human vs. rodent tissues to identify conserved pathways .

What methodological challenges arise when detecting this compound in complex biological matrices, and how can they be addressed?

Advanced Research Question
this compound’s low abundance and proteolytic susceptibility require:

  • Sample stabilization : Add protease inhibitors (e.g., aprotinin) during tissue homogenization .
  • Detection techniques : Use LC-MS/MS with stable isotope-labeled internal standards for quantification .
  • Immunoaffinity enrichment : Employ monoclonal antibodies to improve sensitivity in plasma or fecal extracts .

What validation criteria are essential for synthesizing and characterizing novel this compound analogs?

Basic Research Question

  • Structural confirmation : Use NMR and high-resolution mass spectrometry (HRMS) to verify peptide sequence and purity (>95%) .
  • Functional assays : Test analogs in GC-C reporter cell lines (e.g., HEK293-GC-C-luciferase) to confirm receptor activation .
  • Stability testing : Assess resistance to degradation in simulated intestinal fluid (pH 6.8, 37°C) .

How can researchers optimize experimental protocols for studying this compound in heterogeneous tissue samples?

Advanced Research Question

  • Microdissection : Laser-capture microdissection to isolate this compound-producing cells (e.g., intestinal goblet cells) .
  • Single-cell RNA-seq : Profile GC-C expression at the single-cell level to identify rare cell populations .
  • Spatial transcriptomics : Map this compound and receptor distribution in tissues using multiplexed fluorescence in situ hybridization .

What steps ensure reproducibility in this compound studies, particularly in receptor-ligand interaction assays?

Basic Research Question

  • Detailed methods : Report buffer compositions (e.g., Mg²⁺/ATP concentrations for GC activity assays) .
  • Reagent validation : Use commercial GC-C antibodies with Western blot verification in KO models .
  • Data transparency : Share raw cGMP quantification data and statistical analysis scripts in supplementary materials .

How should researchers analyze conflicting data on this compound’s physiological roles beyond intestinal secretion?

Advanced Research Question
Emerging roles in renal function or cardiovascular regulation require:

  • Multi-omics integration : Combine proteomics (this compound levels) with metabolomics (cGMP-dependent pathways) .
  • Conditional knockout models : Use tissue-specific Cre drivers to dissect organ-specific effects .
  • Pharmacological inhibition : Test GC-C antagonists (e.g., linaclotide analogs) to validate pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.